2-bromo-N-(5,7-difluoro-1,3-benzothiazol-2-yl)acetamide
Overview
Description
2-bromo-N-(5,7-difluoro-1,3-benzothiazol-2-yl)acetamide is an organic compound that belongs to the class of benzothiazoles. This compound is characterized by the presence of a bromoacetamide group attached to a difluorobenzothiazole ring. It is commonly used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
It is known that the compound has a benzothiadiazole ring, which when embedded into low-band gap polymer semiconductors, can introduce better electron affinity and further lower the band gap of the semiconducting materials .
Mode of Action
The presence of extra fluorine atoms on the benzothiadiazole ring makes the compound more electron-withdrawing . This property could potentially influence its interaction with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(5,7-difluoro-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable carbonyl compound.
Introduction of Fluorine Atoms: The difluorobenzothiazole is obtained by introducing fluorine atoms at the 5 and 7 positions of the benzothiazole ring using fluorinating agents.
Bromoacetamide Formation: The final step involves the reaction of the difluorobenzothiazole with bromoacetyl chloride in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(5,7-difluoro-1,3-benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromoacetamide group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states of the benzothiazole ring.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form new carbon-carbon or carbon-nitrogen bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like aryl boronic acids or alkyl halides are performed in the presence of a base and a suitable solvent.
Major Products Formed
The major products formed from these reactions include substituted benzothiazoles, amides, and various heterocyclic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-bromo-N-(5,7-difluoro-1,3-benzothiazol-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials, dyes, and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-5-fluoro-1,3-dimethylbenzene
- 2-(2-bromoacetamido)-5,7-difluoro-1,3-benzothiazole
- 2-[(bromoacetyl)amino]-5,7-difluorobenzo[d]thiazole
Uniqueness
2-bromo-N-(5,7-difluoro-1,3-benzothiazol-2-yl)acetamide is unique due to the presence of both bromoacetamide and difluorobenzothiazole moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
2-bromo-N-(5,7-difluoro-1,3-benzothiazol-2-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF2N2OS/c10-3-7(15)14-9-13-6-2-4(11)1-5(12)8(6)16-9/h1-2H,3H2,(H,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTYBCITWVFSCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1N=C(S2)NC(=O)CBr)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.